![molecular formula C14H12FNO3 B6368602 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% CAS No. 1261982-37-9](/img/structure/B6368602.png)
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95%
Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine (5-EFPH) is a synthetic compound with a broad range of applications in scientific research. It is a versatile compound with a wide range of potential uses in biochemical and physiological studies, as well as in drug design and development. 5-EFPH has been used as a model compound for studying the structure and function of proteins, as well as for exploring the mechanism of action of drugs. In addition, it has been used to explore the biochemical and physiological effects of various compounds and drugs.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used as a model compound for studying the structure and function of proteins, as well as for exploring the mechanism of action of drugs. In addition, it has been used to explore the biochemical and physiological effects of various compounds and drugs. It has also been used to study the effects of various environmental factors on the structure and function of proteins. Furthermore, it has been used in the development of new drugs and in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% is not fully understood. However, it is believed to interact with proteins in the cell membrane, leading to changes in the structure and function of the proteins. This interaction is thought to be mediated by hydrogen bonding and van der Waals forces. In addition, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% is believed to interact with other molecules, such as enzymes and hormones, leading to changes in their activity.
Biochemical and Physiological Effects
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in the body. In addition, it has been shown to have anti-bacterial and anti-viral properties, as well as to have a protective effect against oxidative stress. Furthermore, it has been shown to have an effect on the metabolism of glucose and cholesterol, as well as to have an effect on the production of certain hormones.
Advantages and Limitations for Lab Experiments
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% is a versatile compound with a range of applications in scientific research. It is relatively easy to synthesize and is relatively stable in solution. In addition, it can be used in a variety of laboratory experiments. However, it is important to note that 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% is a synthetic compound, and its effects may not necessarily be the same as those of naturally occurring compounds. Furthermore, it may not be suitable for use in certain types of experiments, such as those involving live organisms.
Future Directions
There are a number of potential future directions for the use of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% in scientific research. For example, it could be used to develop new drugs or to study the effects of environmental factors on the structure and function of proteins. In addition, it could be used to explore the mechanism of action of drugs or to explore the biochemical and physiological effects of various compounds and drugs. Furthermore, it could be used to study the effects of various environmental factors on the metabolism of glucose and cholesterol, as well as to study the effects of various hormones. Finally, it could be used to explore the potential of other compounds for use in drug design and development.
Synthesis Methods
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95% is relatively simple. It can be synthesized from 4-ethoxycarbonyl-3-fluorophenol and pyridine in two steps. In the first step, the 4-ethoxycarbonyl-3-fluorophenol is reacted with pyridine in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate, 4-ethoxycarbonyl-3-fluorophenylpyridine. In the second step, the intermediate is then reacted with an alkali, such as sodium hydroxide, to form the final product, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxypyridine, 95%. The reaction is generally carried out at a temperature of about 100°C for about one hour.
properties
IUPAC Name |
ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)12-4-3-9(6-13(12)15)10-5-11(17)8-16-7-10/h3-8,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOGASPGFSENNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683175 | |
Record name | Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
CAS RN |
1261982-37-9 | |
Record name | Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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